N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a 1,2,4-triazole-based acetohydrazide derivative. Its structure comprises:
- A 3,4-dichlorophenyl group in the hydrazone moiety.
- A 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole ring linked via a sulfanyl (–S–) group.
- An acetohydrazide backbone.
The compound's design leverages the bioactivity of triazole heterocycles and hydrazones, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The –N–C–S unit in its structure is critical for interacting with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C20H19Cl2N5O2S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(14-5-7-15(29-2)8-6-14)25-26-20(27)30-12-18(28)24-23-11-13-4-9-16(21)17(22)10-13/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChI Key |
RDSGQUIPYXMYLA-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Condensation Reactions
The compound is synthesized via a Schiff base condensation between 3,4-dichlorobenzaldehyde and 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic reflux conditions (e.g., HCl in ethanol). This reaction forms the characteristic hydrazone bond (C=N), stabilized by conjugation with the dichlorophenyl group.
| Reagents | Conditions | Outcome |
|---|---|---|
| 3,4-Dichlorobenzaldehyde, HCl | Reflux in ethanol, 6–8 hrs | Formation of hydrazone linkage with >85% yield (estimated) |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group attached to the triazole ring is susceptible to nucleophilic displacement. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives.
-
Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
Example Reaction:
Functionalization of the Triazole Ring
The 1,2,4-triazole core undergoes electrophilic substitution and cyclization reactions:
-
Nitrogen alkylation : Reacts with ethyl bromide at the N-4 position under basic conditions to form quaternary salts .
-
Cycloaddition : Participates in Huisgen-type click reactions with alkynes in the presence of Cu(I) catalysts .
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | 4-Ethyl-1,2,4-triazolium salt |
| Click Reaction | Phenylacetylene, CuSO₄/NaAsc | Triazole-linked bioconjugates |
Oxidation and Reduction Reactions
-
Dichlorophenyl group : Resistant to oxidation due to electron-withdrawing Cl substituents.
-
Hydrazone linkage : Reduces with NaBH₄ or LiAlH₄ to form secondary amines.
-
Sulfanyl group : Oxidizes to sulfonic acid derivatives under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
Biological Interaction Pathways
While not a classical chemical reaction, the compound’s triazole-thione motif enables non-covalent interactions with biological targets:
-
Enzyme inhibition : Binds to active sites via hydrogen bonding (N–H⋯O) and hydrophobic interactions (dichlorophenyl group) .
-
Receptor modulation : The sulfanyl group chelates metal ions in metalloenzymes, disrupting catalytic activity .
Key Reactivity Insights
-
Steric Effects : The 4-ethyl and 4-methoxyphenyl groups hinder reactions at the triazole C-5 position .
-
Electronic Effects : Electron-deficient dichlorophenyl ring directs electrophiles to the hydrazone nitrogen.
-
Solubility : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity : Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific structure of N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may enhance its effectiveness against various pathogens.
Anticancer Properties : The compound's ability to inhibit cell proliferation has been investigated in several studies. For instance, derivatives of triazole have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Agricultural Applications
Fungicides : Given the antifungal properties associated with triazole compounds, this specific hydrazide may be developed as a novel fungicide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to existing chemical treatments.
Herbicides : The compound's structural characteristics suggest potential herbicidal activity. Studies have explored the synthesis of similar compounds that exhibit selective herbicidal properties while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined various hydrazone derivatives for their antimicrobial activity. Among these compounds, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced potency .
Case Study 2: Agricultural Use
Research conducted on triazole-based fungicides revealed that compounds similar to this compound showed effective control over fungal pathogens in crops. Field trials indicated improved yield and reduced disease incidence compared to conventional treatments .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorine vs. Methoxy Groups: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to mono-chloro analogs (e.g., 2-chlorophenyl in ). However, methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility in polar solvents .
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Its IUPAC name is:
This compound .
The structure includes a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves the reaction of appropriate hydrazones with triazole derivatives. This method allows for the introduction of various functional groups that enhance biological activity. The compound's synthesis has been documented in several studies, confirming its structural integrity through techniques such as NMR and mass spectrometry .
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory effects. Studies have shown that similar compounds can inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), suggesting a potential mechanism for their anti-inflammatory activity .
In one study, compounds structurally related to this compound demonstrated a notable reduction in TNF-α release, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Triazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies revealed that compounds similar to this one exhibited significant activity against both Gram-positive and Gram-negative bacteria .
A comparative analysis showed that the presence of specific substituents on the triazole ring enhances antimicrobial efficacy. For instance, modifications leading to increased lipophilicity were associated with improved antibacterial activity .
Antifungal Activity
Additionally, the antifungal potential of triazole derivatives has been extensively studied. Compounds with a similar structure have shown effectiveness against fungal strains such as Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.0125 mg/mL against certain fungi .
Case Studies
- Case Study on Anti-inflammatory Effects : A recent study synthesized several 1,2,4-triazole derivatives and evaluated their effects on cytokine release in PBMC cultures. Among these, compounds with structural similarities to this compound showed promising anti-inflammatory activity by significantly reducing TNF-α levels .
- Antimicrobial Efficacy Evaluation : Another study tested various triazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole structure could lead to enhanced antibacterial properties compared to traditional antibiotics .
Q & A
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
